Cas no 58530-76-0 ((R)-2,3-Bis(benzyloxy)propan-1-ol)

(R)-2,3-Bis(benzyloxy)propan-1-ol structure
58530-76-0 structure
Product Name:(R)-2,3-Bis(benzyloxy)propan-1-ol
CAS No:58530-76-0
MF:C17H20O3
MW:272.338905334473
CID:341735
PubChem ID:13197476
Update Time:2025-04-19

(R)-2,3-Bis(benzyloxy)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-2,3-Bis(benzyloxy)propan-1-ol
    • (2R)-2,3-bis(phenylmethoxy)propan-1-ol
    • 1-Propanol, 2,3-bis(phenylMethoxy)-, (2R)-
    • 1-Propanol, 2,3-bis(phenylmethoxy)-, (R)-
    • (R)-1,2-di-O-benzylglycerol
    • (R)-2,3-dibenzyloxypropan-1-ol
    • 1,2-di-O-benzyl-sn-glycerol
    • 2(R),3-dibenzoyloxypropan-1-ol
    • 2,3-di-O-benzyl-L-glycerol
    • 2,3-di-O-benzyl-sn-glycerine
    • 2,3-di-O-benzyl-sn-glycerol
    • AG-G-07137
    • AK127827
    • CTK1E9501
    • KB-209777
    • SureCN8904530
    • DTXSID80526556
    • 2,3-di-benzyl-sn-glycerol
    • 58530-76-0
    • SCHEMBL8904530
    • (2R)-2,3-Bis(benzyloxy)propan-1-ol
    • DB-310262
    • Inchi: 1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m1/s1
    • InChI Key: FBDGHDWQYGJZQU-QGZVFWFLSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@H](CO)COCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 272.1413
  • Monoisotopic Mass: 272.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69
  • LogP: 2.78090

(R)-2,3-Bis(benzyloxy)propan-1-ol Pricemore >>

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